Diallylamine hydrochloride

Übersicht

Beschreibung

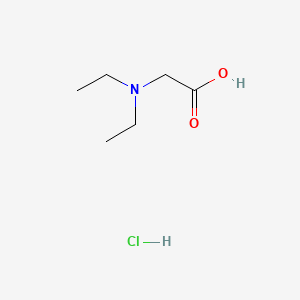

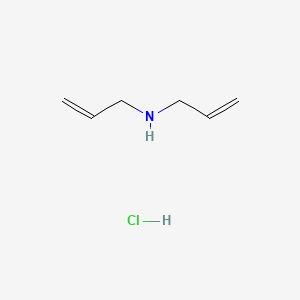

Diallylamine hydrochloride is an organic compound with the formula C6H12ClN . It is a colorless liquid with an ammonia-like odor . It is multifunctional, featuring a secondary amine and two alkene groups . It is used in the production of N,N-diallyldichloroacetamide and N,N-diallyldimethylammonium chloride .

Synthesis Analysis

Diallylamine hydrochloride can be synthesized by pumping diallylamine into a kettle and stirring. The temperature of the kettle is lowered to below 20 °C using jacket cooling water. Hydrochloric acid is then slowly added at normal pressure. The molar ratio of N-methyldiallylamine to hydrochloric acid is 1:1. The mixture is kept for 1-2 hours after the dropwise addition, and the reaction is completed to obtain diallylamine hydrochloride .Molecular Structure Analysis

The molecular structure of Diallylamine hydrochloride is C6H12ClN . In the solid state, diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding .Chemical Reactions Analysis

Diallylamine hydrochloride undergoes various chemical reactions, such as addition, substitution, and polymerization . In solvent acetone, ethyl ester hydrochloride of N,N-diallylmethionine I having sulfide motifs underwent alternate cyclopolymerization with SO2 to give copolymer II .Physical And Chemical Properties Analysis

Diallylamine hydrochloride has a molecular weight of 133.62 g/mol . It appears as a liquid with a disagreeable odor . It is less dense than water and may be toxic by inhalation and skin absorption .Wissenschaftliche Forschungsanwendungen

Formation of Supramolecular Helices

In the solid state, Diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding . The helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur . This unique property can be utilized in the design and synthesis of new materials with specific properties.

Graft Copolymerization onto Starch

Diallylamine has been used in the graft copolymerization onto starch backbone . The graft copolymerization (St-g-DAA) occurred using redox initiators (potassium persulfate/sodium bisulfite). The graft parameters have been studied to obtain the maximum percentage graft . This application is particularly useful in water treatment, which involves the removal of Cu (II) ions from aqueous solution .

Cyclopolymerization

The growing interest in diallylamines in recent years is a consequence of the discovery of the cyclopolymerization of diallyl dimethylammonium chloride (DADMAC) to a water-soluble cyclopolymer . This process can be used to create new types of polymers with unique properties.

Thermal Property Investigation

The thermal property of the synthesized copolymer was investigated to adjust the copolymer to water treatment . This can help in the development of more efficient and effective water treatment processes.

Antibacterial Activity

The grafted copolymer (St-g-DAA) showed better antibacterial activity than native starch . This suggests potential applications in the development of new antibacterial agents.

Material Science

The unique helical structure of Diallylamine can be exploited in material science for the development of new materials with specific properties .

Wirkmechanismus

Target of Action

Diallylamine is an organic compound with the formula HN(CH2CH=CH2)2 . It is multifunctional, featuring a secondary amine and two alkene groups . .

Mode of Action

In the solid state, Diallylamine forms supramolecular helices with four molecules per pitch that are held together by hydrogen bonding . The helical structure is the result of competing length scales at which hydrogen bonding and second-neighbour Van-der-Waals interactions occur

Biochemical Pathways

It is known that diallylamine is used in the production of n,n-diallyldichloroacetamide and n,n-diallyldimethylammonium chloride , suggesting that it may play a role in the synthesis of these compounds.

Pharmacokinetics

It is known that diallylamine is a colorless liquid with an ammonia-like odor , which may influence its absorption and distribution

Result of Action

It is known that diallylamine forms supramolecular helices in the solid state , suggesting that it may induce structural changes at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diallylamine hydrochloride. For example, Diallylamine is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that the pH of the environment could influence its action. Additionally, Diallylamine is a flammable liquid , indicating that its stability and efficacy could be affected by exposure to heat or flame.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-prop-2-enylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNOBXVHZYGUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-69-4 | |

| Record name | Poly(diallylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334807 | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diallylamine hydrochloride | |

CAS RN |

6147-66-6 | |

| Record name | Diallylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6954CKA5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of diallylamine hydrochloride in current research?

A1: Diallylamine hydrochloride is frequently employed as a monomer in the synthesis of cationic polymers, particularly polysulfones. [, , , , ] These polymers exhibit interesting properties, making them suitable for various applications, including flocculants for water treatment and components in ink-jet printing paper.

Q2: How does the molecular structure of diallylamine hydrochloride-based polysulfones affect their flocculation efficiency?

A2: Research suggests that the degree of polymerization and the type of substituents on the nitrogen atom in diallylamine hydrochloride-based polysulfones significantly influence their flocculation efficiency. For instance, polysulfones with higher degrees of polymerization exhibit enhanced flocculation properties. [] Additionally, polyquaternary ammonium chloride polysulfones, like those derived from diallyldimethylammonium chloride and sulfur dioxide copolymerization, demonstrate superior performance in alkaline solutions compared to their tertiary amine counterparts, such as those derived from diallylmethylamine hydrochloride. [] This difference arises from the varying dissociation behavior of these polymers at different pH levels.

Q3: Can you elaborate on the role of diallylamine hydrochloride in wastewater treatment?

A3: Diallylamine hydrochloride serves as a building block for synthesizing amphoteric resins, specifically poly(acrylamide-acrylic acid-diallylamine hydrochloride). [] These resins exhibit the remarkable ability to remove heavy metal ions from wastewater due to their amphoteric nature, enabling them to interact with both positively and negatively charged species.

Q4: Are there any studies investigating the stability of diallylamine hydrochloride-based polymers under gamma radiation?

A4: Yes, studies have shown that incorporating diallylamine hydrochloride into poly(acrylamide-acrylic acid) resins via gamma radiation-induced template polymerization can enhance their radiation stability. [] This enhanced stability is attributed to the conversion of ammonium groups in the template polymers into acrylic acid chain ends during polymerization, which are known to possess higher radiation resistance.

Q5: Beyond water treatment, what other applications utilize diallylamine hydrochloride-based polymers?

A5: Diallylamine hydrochloride-based polymers find utility in ink-jet printing paper. For instance, incorporating poly(diallylamine) hydrochloride, poly(diallylamine) sulfate, or poly(diallylamine) phosphate into these papers enhances ink fixation and improves color fastness, leading to higher quality printed images. []

Q6: Is there research on the mechanical properties of diallylamine hydrochloride-based polymers at interfaces?

A6: Yes, poly(diallylamine hydrochloride) (PAH) has been investigated in the context of polyelectrolyte multilayer assemblies at air-water interfaces. [] These studies have revealed that PAH, when layered with poly(4-styrenesulfonate)sodium salt (PSS), forms stable films exhibiting solid-like elastic behavior with moduli comparable to elastomers. The mechanical properties of these films can be tuned by adjusting factors like salt concentration, polyanion molecular weight, and the number of polyelectrolyte bilayers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)